Indirubin E804

Description

Properties

IUPAC Name |

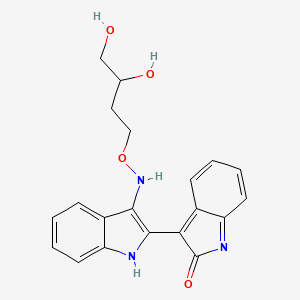

4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOSIFOFWWXXIG-PTGBLXJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Indirubin E804: Deciphering the Mechanism of Action in STAT3 Signaling and Oncology Therapeutics

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical node in oncogenesis, driving tumor cell proliferation, survival, and immune evasion. While targeting STAT3 directly has proven structurally challenging due to the lack of traditional druggable pockets, upstream kinase inhibition presents a highly viable therapeutic strategy. Indirubin E804 (Indirubin-3'-(2,3 dihydroxypropyl)-oximether), a synthetic derivative of the active constituent found in the traditional Chinese medicine Danggui Longhui Wan, has emerged as a potent modulator of this pathway[1][2]. This technical guide explores the precise mechanism of action, pharmacodynamics, and the self-validating experimental protocols used to characterize E804 in preclinical drug development.

Mechanism of Action: Dismantling the Src-STAT3 Axis

Unlike compounds that attempt to disrupt STAT3 dimerization directly, E804 acts as an ATP-mimetic. It competitively binds to the ATP-binding pocket of upstream tyrosine kinases, most notably the c-Src kinase[3].

STAT3 is a direct downstream substrate of c-Src. Upon E804-mediated Src inhibition, the tyrosyl phosphorylation of STAT3 is rapidly abrogated[1]. Consequently, STAT3 fails to dimerize and translocate to the nucleus. This blockade leads to the severe downregulation of anti-apoptotic target genes, such as Mcl-1 and Survivin[1]. This targeted intervention induces apoptosis specifically in transformed cells that rely on constitutive STAT3 activation, while largely sparing normal cells[1].

Diagram 1: The Src-STAT3 signaling axis and targeted intervention by Indirubin E804.

Quantitative Pharmacodynamics

To understand the selectivity and potency of E804, it is essential to evaluate its inhibitory profile across various kinases. E804 exhibits polypharmacology, simultaneously arresting the cell cycle via Cyclin-Dependent Kinases (CDKs) and inducing apoptosis via Src-STAT3 inhibition[4][5].

Table 1: Pharmacodynamic Profile of Indirubin E804

| Target / Kinase | IC50 (μM) | Primary Biological Consequence |

| c-Src | 0.43 | Abrogation of STAT3 tyrosyl phosphorylation; apoptosis induction[5]. |

| CDK1/cyclin E | 0.21 | Cell cycle arrest at the G2/M phase[5]. |

| CDK2/cyclin A | 0.54 | Inhibition of cell cycle progression and proliferation[5]. |

| CDK1/cyclin B | 1.65 | G2/M phase arrest[5]. |

| Jak1 | > 1.0 | Minor contribution to STAT3 inhibition compared to c-Src[1]. |

Experimental Validation: Self-Validating Workflows

As an application scientist, establishing the causality of a drug's mechanism requires differentiating between direct target inhibition and upstream effects. E804 does not inhibit STAT3 DNA-binding activity when applied directly to cell lysates in vitro; it only suppresses STAT3 activity when applied to intact cells[1]. This discrepancy is the foundational proof that E804 acts upstream. The following protocols form a self-validating system to prove this mechanism.

Protocol 1: In Vitro c-Src Kinase Assay (Validating Direct Target Engagement)

-

Causality & Rationale: To prove E804 is a direct ATP-competitive inhibitor of Src, an isolated kinase assay is required. This removes the confounding variables of the intracellular environment and secondary messengers, isolating the physical interaction between the drug and the kinase.

-

Preparation: Incubate purified c-Src kinase with an optimal peptide substrate in a kinase reaction buffer (containing MgCl2, EGTA, DTT, and HEPES).

-

Inhibitor Titration: Add E804 in a concentration gradient (0.01 μM to 10 μM) to determine the precise IC50[3].

-

Radiolabeling: Initiate the reaction by adding [γ-32P]ATP (0.4 μCi per sample) and incubate at 30°C for 10 minutes[1].

-

Quenching & Detection: Spot 20 μL of the mixture onto P81 phosphocellulose paper. Wash three times with 0.75% phosphoric acid to remove unbound ATP.

-

Quantification: Transfer the dried sheets to scintillation vials and measure β-counts. The reduction in radioactive incorporation correlates directly with Src inhibition.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) (Validating Downstream Effects)

-

Causality & Rationale: EMSA is utilized to confirm that the upstream inhibition of Src by E804 functionally translates to a loss of STAT3 DNA-binding capability in the nucleus. By treating whole cells (rather than lysates), researchers validate that the intact signaling cascade is required for the drug's effect.

-

Cell Treatment: Treat human breast cancer cells (e.g., MDA-MB-468) with 10 μM E804 for 30 to 60 minutes. Note: The short timeframe ensures the observed effect is due to immediate kinase inhibition, not secondary transcriptional changes[1].

-

Nuclear Extraction: Lyse cells using a hypotonic buffer to isolate intact nuclei, followed by high-salt extraction to harvest nuclear proteins.

-

Probe Incubation: Incubate 10 μg of nuclear extract with a 32P-labeled high-affinity STAT3 consensus oligonucleotide probe (hSIE).

-

Electrophoresis: Resolve the protein-DNA complexes on a 5% non-denaturing polyacrylamide gel.

-

Autoradiography: Visualize the gel. A decrease in the shifted band intensity in E804-treated intact cells confirms the suppression of STAT3 activation[1].

Diagram 2: Experimental workflow validating the upstream mechanism of Indirubin E804.

Pharmacokinetics and Delivery Innovations

Despite its potent in vitro efficacy, the clinical translation of E804 has historically been hindered by its poor aqueous solubility (approx. 2 mg/L) and high lipophilicity (logP ~3.54)[6]. To bypass this pharmacokinetic bottleneck, researchers have engineered Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) [7].

-

Formulation Design: The optimal SNEDDS for E804 utilizes a mixture of Capmul MCM (oil), Solutol HS 15 (surfactant), and PEG 400 (cosurfactant) at a precise 20.5 : 62.5 : 16 ratio[7].

-

Mechanism of Absorption: Upon oral administration and subsequent dilution in gastrointestinal fluids, the system spontaneously forms nanoemulsions with a droplet size of approximately 16.8 nm. This prevents drug precipitation and keeps E804 in a highly solubilized state.

-

In Vivo Outcome: In rat models, this SNEDDS formulation increased the oral bioavailability of E804 by an astounding 984.23% compared to standard aqueous suspensions, successfully unlocking its potential for systemic oncological therapy[7].

Conclusion

Indirubin E804 represents a masterclass in targeted polypharmacology. By acting as an ATP-mimetic, it potently inhibits the c-Src kinase, thereby dismantling the oncogenic Src-STAT3 signaling axis. When combined with modern nano-formulation techniques like SNEDDS, E804 transitions from a potent in vitro tool compound to a highly viable candidate for advanced drug development programs targeting STAT3-driven malignancies.

References

- Proceedings of the National Academy of Sciences (PNAS)

- National Institutes of Health (NIH)

- Indirubin E804 | Benchchem Benchchem URL

- The Effects of Indirubin-3'-(2,3 dihydroxypropyl)- oximether (E804)

- Indirubin E804 : M16204 CAS Number : 854171-35-0 - molnova.

- Enhancement of oral bioavailability of E804 by self-nanoemulsifying drug delivery system (SNEDDS)

- Indirubin-3′-(2,3 dihydroxypropyl)-oximether (E804)

- In vitro and in vivo evaluations of the performance of an indirubin derivative, formulated in four different self-emulsifying drug delivery systems - ResearchGate ResearchGate URL

Sources

- 1. pnas.org [pnas.org]

- 2. Indirubin-3′-(2,3 dihydroxypropyl)-oximether (E804) is a potent modulator of LPS-stimulated macrophage functions (Journal Article) | OSTI.GOV [osti.gov]

- 3. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indirubin E804 | Benchchem [benchchem.com]

- 5. open.clemson.edu [open.clemson.edu]

- 6. researchgate.net [researchgate.net]

- 7. Enhancement of oral bioavailability of E804 by self-nanoemulsifying drug delivery system (SNEDDS) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Indirubin E804: Structural Elucidation and Mechanistic Profiling of a Potent STAT3/c-Src Inhibitor

Executive Overview

Indirubin E804 (Indirubin-3'-(2,3-dihydroxypropyl)-oximether) represents a critical advancement in the pharmacological targeting of oncogenic and inflammatory signaling pathways. Derived from the bis-indole scaffold of indigo blue—a biologically active constituent of the traditional Chinese herbal formulation Danggui Longhui Wan—E804 has been synthetically optimized to enhance aqueous solubility and target specificity. This technical guide provides a rigorous analysis of E804’s physicochemical properties, molecular weight, and its mechanism of action as a potent competitive inhibitor of c-Src kinase and the STAT3 signaling cascade [1].

Physicochemical Profiling & Structural Elucidation

The biological efficacy of E804 is fundamentally tied to its molecular architecture. The core consists of a deep-red bis-indole isomer, modified with a 2,3-dihydroxypropyl oximether group at the 3'-position. This specific moiety is critical; it enhances the molecule's ability to form stable hydrogen bonds within the ATP-binding pocket of target kinases (such as c-Src and PCTK1), allowing it to act as a potent competitive ATP inhibitor [2].

Table 1: Physicochemical Properties of Indirubin E804

| Property | Specification |

| Chemical/IUPAC Name | 3-[3-[(3,4-dihydroxybutoxy)imino]-1,3-dihydro-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one |

| Molecular Formula | C₂₀H₁₉N₃O₄ |

| Molecular Weight | 365.38 g/mol |

| CAS Registry Number | 854171-35-0 |

| Stereochemistry | Racemic mixture (E/Z centers present) |

| Solubility | Highly soluble in DMSO (~125 mg/mL / 342.11 mM); Insoluble in water |

Mechanistic Pharmacology: The c-Src/STAT3 Axis

E804 exerts its primary anti-tumor and anti-inflammatory effects by intercepting the c-Src/STAT3 signaling axis. In highly aggressive malignancies (e.g., glioblastoma, breast, and prostate cancers) and activated macrophages, constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) drives the expression of anti-apoptotic proteins (Mcl-1, Survivin) and pro-inflammatory cytokines (IL-6, IL-10) [3].

E804 directly inhibits c-Src kinase activity with an IC₅₀ of 0.43 µM. By occupying the ATP-binding site of c-Src, E804 prevents the downstream tyrosyl phosphorylation of STAT3. Without this critical phosphorylation event, STAT3 cannot dimerize or translocate to the nucleus, leading to a complete transcriptional blockade of survival genes and the subsequent induction of apoptosis[4].

Fig 1. Indirubin E804 mechanism of action: c-Src kinase inhibition and STAT3 pathway blockade.

Table 2: Kinase Inhibitory Profile of Indirubin E804

| Target Kinase | IC₅₀ Value | Biological Consequence |

| c-Src Kinase | 0.43 µM | Blocks STAT3 tyrosyl phosphorylation and dimerization. |

| CDK2 / Cyclin E | 0.21 µM | Induces G2/M phase cell cycle arrest. |

| CDK2 / Cyclin A | 0.54 µM | Halts DNA replication and S-phase progression. |

| CDK1 / Cyclin B | 1.65 µM | Prevents mitotic entry in rapidly dividing tumor cells. |

Self-Validating Experimental Methodologies

To rigorously evaluate the inhibitory efficacy of E804, researchers must employ a self-validating experimental framework. The following protocol outlines an in vitro workflow designed to establish direct causality between E804 treatment and STAT3 inactivation, ensuring that observed effects are target-specific rather than artifacts of cytotoxicity.

Fig 2. Self-validating experimental workflow for assessing E804 kinase inhibition efficacy.

Step-by-Step Protocol: In Vitro Assessment of E804-Mediated c-Src/STAT3 Inhibition

Step 1: Compound Preparation and Standardization

-

Action: Dissolve Indirubin E804 powder in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C in desiccated, light-protected conditions.

-

Causality & Validation: E804’s bis-indole core renders it highly hydrophobic. Anhydrous DMSO ensures complete solubilization without hydrolytic degradation. Self-Validation: A vehicle control (DMSO matched to the highest treatment volume, ≤0.1% v/v) must be run in parallel to confirm that any observed suppression of STAT3 is strictly E804-mediated, not solvent-induced.

Step 2: Cell Culture and Dose-Dependent Treatment

-

Action: Seed target cells (e.g., U87 glioblastoma or RAW264.7 macrophages) at 1×105 cells/well. Treat with a logarithmic concentration gradient of E804 (0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10.0 µM) for 24 hours.

-

Causality & Validation: A dose-response gradient is essential to calculate an accurate cellular IC₅₀. Self-Validation: Include a known positive control (e.g., the direct STAT3 inhibitor Stattic) to benchmark the maximum achievable pathway blockade.

Step 3: Protein Extraction under Phosphatase Inhibition

-

Action: Lyse cells on ice using RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).

-

Causality & Validation: Because E804 inhibits the phosphorylation of STAT3, preserving the endogenous phosphorylation state during lysis is critical. Without phosphatase inhibitors, endogenous phosphatases will artificially strip phosphate groups from STAT3, creating false-positive results for E804 efficacy.

Step 4: Western Blotting and Target Probing

-

Action: Resolve lysates via SDS-PAGE. Probe membranes for Phospho-STAT3 (Tyr705), Total STAT3, Mcl-1, Survivin, and GAPDH.

-

Causality & Validation: This is the core self-validating step. By probing for both p-STAT3 and Total STAT3, you prove that E804 is inhibiting the kinase activity (reducing p-STAT3) rather than simply causing global protein degradation or cell death (which would reduce Total STAT3). GAPDH serves as the ultimate loading control to ensure equal protein distribution across all wells.

References

Sources

Unraveling the Mechanistic Landscape of Indirubin E804 in Oncology: Downstream Targets and Therapeutic Implications

Executive Summary

Indirubin E804 (IDR-E804) is a highly bioavailable synthetic derivative of indirubin, the active bis-indole alkaloid found in the traditional Chinese medicine Danggui Longhui Wan[1]. While early-generation indirubins primarily functioned as competitive inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), E804 exhibits a profound, distinct pharmacological profile. It acts as a potent interceptor of oncogenic tyrosine kinase cascades, fundamentally disrupting the tumor microenvironment, angiogenesis, and cancer cell survival mechanisms. This technical guide delineates the precise downstream targets of E804 across various tumor models, providing researchers with the mechanistic causality and self-validating protocols necessary to leverage this compound in advanced drug development.

Molecular Architecture and Upstream Kinase Interception

The structural modifications in E804—specifically the 3'-(2,3-dihydroxypropyl)-oximether substitution—enhance its cellular permeability and alter its kinase binding affinity[1]. Rather than directly antagonizing transcription factors, E804 exerts its effects by inhibiting critical upstream tyrosine kinases, primarily c-Src and VEGFR-2[2][3].

Causality in Target Selection: Transcription factors like STAT3 are notoriously difficult to drug directly due to their lack of deep hydrophobic binding pockets. E804 circumvents this "undruggable" nature by starving STAT3 of its essential activation signal. By directly binding and inhibiting the kinase activity of c-Src (IC50 = 0.43 μM), E804 prevents the tyrosyl phosphorylation required for STAT3 dimerization and nuclear translocation[2].

Core Downstream Targets in Tumor Models

The Src-STAT3 Signaling Axis (Breast, Prostate, and Glioblastoma Models)

In human breast and prostate cancer cells, constitutive STAT3 activation drives unchecked proliferation and evasion of apoptosis[2]. E804 treatment results in a rapid (within 30 minutes) reduction of c-Src tyrosyl phosphorylation[2]. Consequently, the downstream phosphorylation of STAT3 at Tyr705 is abrogated. This blockade leads to the transcriptional downregulation of critical anti-apoptotic effector proteins, specifically Mcl-1 and Survivin, culminating in tumor cell apoptosis[2].

The SFK-STAT5 Axis in Bcr-Abl+ CML

In Chronic Myelogenous Leukemia (CML), including imatinib-resistant strains harboring the T315I mutation (e.g., KCL-22M cells), E804 targets the Src Family Kinases (SFKs) that cooperate with Bcr-Abl[4]. By inhibiting SFK autophosphorylation at concentrations of 5.0–10.0 μM, E804 blocks the downstream activation of STAT5[4]. This cascade failure downregulates the STAT5 target proteins Bcl-xL and Mcl-1, effectively inducing apoptosis in primary CD34-positive CML cells[4].

Angiogenic Cascades: VEGFR2-AKT-ERK

Tumor survival relies heavily on neoangiogenesis. In endothelial models (HUVECs) and colorectal cancer allografts (CT-26), E804 acts as a direct inhibitor of VEGFR-2 kinase activity[3]. The downstream consequence is a marked reduction in the phosphorylation of AKT and ERK[3]. Because AKT signaling is essential for endothelial cell survival and ERK drives cell motility, the dual suppression of these downstream targets halts capillary tube formation and starves the tumor graft of its vascular supply[3].

Quantitative Target Profiling

| Target / Pathway | Tumor Model / Cell Line | Effective Concentration (IC50) | Key Downstream Effectors Downregulated |

| c-Src Kinase | Breast & Prostate Cancer | 0.43 μM (In vitro) | p-STAT3 (Tyr705), Mcl-1, Survivin[2] |

| VEGFR-2 | HUVECs / Colon Allograft | Dose-dependent (1.0 - 5.0 μM) | p-AKT, p-ERK[3] |

| SFK / STAT5 | CML (K562, KCL-22M) | 5.0 - 10.0 μM | Bcl-xL, Mcl-1[4] |

| TLR4 / NF-κB | Macrophages (RAW264.7) | 1.0 μM | iNOS, IL-6, COX-2, IL-10[5] |

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate the efficacy of E804, experimental designs must incorporate self-validating controls to distinguish between targeted kinase inhibition and generalized cytotoxicity.

Protocol 1: Validation of Src-STAT3 Axis Interruption via EMSA and Immunoblotting

Causality: To prove E804 inhibits STAT3 functionally via Src, researchers must correlate the loss of upstream phosphorylation with the loss of downstream DNA-binding capability at target promoters.

-

Cell Treatment & Lysis: Culture MDA-MB-468 breast cancer cells. Treat with E804 (0.1 - 1.0 μM) for 2 hours. Lyse cells using RIPA buffer supplemented with phosphatase inhibitors (Na3VO4, NaF) to preserve transient phosphorylation states.

-

Self-Validating Immunoblotting: Run lysates on SDS-PAGE. Probe for p-Src and p-STAT3 (Tyr705). Critical Control: Simultaneously probe for total Src and total STAT3. A reduction in phospho-signals with stable total protein levels validates that E804 inhibits kinase activity, rather than inducing global protein degradation[2].

-

Nuclear Extraction: Isolate nuclear fractions from a parallel treated cohort using a hypotonic lysis buffer followed by high-salt extraction.

-

Electrophoretic Mobility Shift Assay (EMSA): Incubate nuclear extracts with a 32P-labeled oligonucleotide probe containing the high-affinity STAT3 binding site (hSIE). Run on a non-denaturing polyacrylamide gel.

-

Validation: The disappearance of the shifted STAT3-DNA complex band in E804-treated samples confirms the functional downstream consequence of Src inhibition[2].

Protocol 2: Anti-Angiogenic Functional Assay (HUVEC Tube Formation)

Causality: Angiogenesis requires endothelial cell migration driven by VEGFR-2/AKT/ERK signaling. Morphological disruption of this pathway on a 3D matrix provides phenotypic validation of molecular target inhibition.

-

Matrix Preparation: Coat pre-chilled 96-well plates with 50 μL/well of Matrigel. Polymerize at 37°C for 30 minutes.

-

Cell Seeding: Resuspend HUVECs in basal medium containing 10 ng/mL VEGF.

-

Drug Application: Add E804 at varying concentrations (1.0, 2.5, 5.0 μM). Seed 1.5 × 10^4 cells/well onto the polymerized Matrigel.

-

Incubation & Imaging: Incubate for 16-18 hours at 37°C. Image using an inverted phase-contrast microscope.

-

Self-Validating Quantification: Measure total tube length and branch points using ImageJ. Critical Control: Include a VEGF-free well (negative control) and a VEGF-only well (positive control) to ensure the baseline matrix supports angiogenesis and to accurately quantify the percentage of E804-mediated inhibition[3].

Pathway Visualization

Mechanistic landscape of Indirubin E804 targeting upstream kinases to induce tumor death.

Self-validating experimental workflow for assessing Indirubin E804 kinase inhibition efficacy.

Sources

- 1. open.clemson.edu [open.clemson.edu]

- 2. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indirubin derivative E804 inhibits angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indirubin derivatives induce apoptosis of chronic myelogenous leukemia cells involving inhibition of Stat5 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indirubin-3′-(2,3 dihydroxypropyl)-oximether (E804) is a Potent Modulator of LPS-Stimulated Macrophage Functions - PMC [pmc.ncbi.nlm.nih.gov]

Indirubin E804 Binding Affinity to Cyclin-Dependent Kinases (CDKs): A Technical Guide for Drug Development

Executive Summary

Indirubin-3'-(2,3-dihydroxypropyl)-oximether, designated as Indirubin E804 , is a highly potent synthetic derivative of the natural bis-indole alkaloid indirubin. Originally identified as the active antileukemic component in traditional Chinese medicine, the indirubin scaffold has been heavily optimized to enhance its bioavailability and kinase selectivity. E804 functions as an ATP-competitive inhibitor, demonstrating high binding affinity for cyclin-dependent kinases (CDKs) and the c-Src tyrosine kinase[1]. This whitepaper provides an in-depth technical analysis of E804’s structural binding mechanisms, quantitative affinity profiles, and the self-validating experimental workflows required to characterize its pharmacological efficacy.

Structural Mechanism: The ATP-Binding Pocket

The efficacy of E804 is rooted in its ability to mimic adenosine triphosphate (ATP). Inhibitors of CDKs, including indirubins, contain a flat heterocyclic ring system that seamlessly occupies the purine-binding pocket at the catalytic site[1].

Recent X-ray crystallography studies of the atypical CDK family member CDK16 (PCTAIRE1) in complex with E804 have elucidated the precise thermodynamic interactions driving this affinity. E804 binds to the kinase hinge region, forming three critical hydrogen bonds[2]. Most notably, E804 stabilizes an inactive DFG-out binding conformation [3]. This binding induces an atypical induced fit, wherein the activation segment residue (Phe305 in CDK16) flips outward to establish a stable, cage-like structure around the inhibitor molecule[2].

Quantitative Binding Affinity & Kinase Selectivity

E804 exhibits a highly selective, low-micromolar to nanomolar inhibitory profile across multiple kinases. The structural homology of the ATP-binding cleft between CDKs and Src kinase explains the compound's dual-target capability[1].

Table 1: In Vitro Inhibitory Profile of Indirubin E804

| Target Kinase Complex | IC50 (μM) | Assay Methodology |

| CDK16 (PCTK1) | 0.083 | Phosphotransferase Assay[3] |

| CDK1 / Cyclin E | 0.21 | In Vitro Kinase Assay[1] |

| c-Src Kinase | 0.43 | In Vitro Kinase Assay[1] |

| CDK2 / Cyclin A | 0.54 | In Vitro Kinase Assay[1] |

| CDK1 / Cyclin B | 1.65 | In Vitro Kinase Assay[1] |

Downstream Signaling Consequences

The binding affinity of E804 to CDKs and Src translates into profound phenotypic changes in oncology models. By inhibiting CDK1 and CDK2 complexes, E804 effectively halts cell cycle progression, arresting tumor cells in the G2/M phase[1]. Concurrently, its direct inhibition of c-Src kinase (IC50 = 0.43 μM) prevents the downstream tyrosyl phosphorylation of STAT3[1]. Because STAT3 is a critical transcription factor for tumor survival, its suppression leads to the rapid downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, ultimately triggering apoptosis[1].

Indirubin E804 dual inhibition of CDK and Src/STAT3 signaling pathways.

Experimental Workflows for Validating Binding Affinity

As a Senior Application Scientist, I approach kinase inhibitor characterization not merely as a sequence of assays, but as a self-validating system. To prevent false positives caused by assay interference or compound aggregation, thermodynamic binding must be confirmed orthogonally before functional enzymatic inhibition is assessed.

Protocol 1: Differential Scanning Fluorimetry (DSF)

Causality & Rationale: DSF measures the thermal stabilization of a kinase upon ligand binding. A positive thermal shift (ΔTm) confirms direct, reversible binding to the folded protein, validating the structural integrity of the target prior to functional assays[2].

-

Step 1: Protein Preparation. Buffer recombinant CDK protein (e.g., CDK16) in 25 mM HEPES (pH 7.5), 250 mM NaCl, 5% glycerol, and 10 mM DTT to maintain structural stability[2].

-

Step 2: Dye Addition. Introduce SYPRO Orange dye, which fluoresces upon binding to hydrophobic regions exposed during protein unfolding.

-

Step 3: Compound Incubation. Add E804 at a saturating concentration (e.g., 10 μM) and incubate for 10 minutes at room temperature. Include a DMSO vehicle control to establish a baseline.

-

Step 4: Thermal Denaturation. Subject the microplate to a temperature gradient (25°C to 95°C) in a real-time PCR machine, continuously monitoring fluorescence.

-

Step 5: Analysis. Calculate the melting temperature (Tm) from the derivative of the unfolding curve. E804 typically induces a ΔTm of ~7.6°C for CDKs, which is highly indicative of high-affinity (Kd < 100 nM) binding[2].

Protocol 2: In Vitro Phosphotransferase Kinase Assay

Causality & Rationale: To quantify the functional IC50, we measure the enzymatic transfer of phosphate to a specific substrate. Utilizing a purified CDK/Cyclin complex ensures that the observed inhibition is direct and not mediated by upstream cellular feedback loops[3].

-

Step 1: Complex Assembly. Pre-incubate purified CDK with its respective activating partner (e.g., CDK16 with the Cyclin Y/14-3-3 complex) for 5 minutes to ensure full basal activity[3].

-

Step 2: Inhibitor Titration. Add E804 in a 10-point serial dilution (ranging from 1 nM to 10 μM) to establish a robust dose-response curve.

-

Step 3: Reaction Initiation. Add ATP (calibrated to the predetermined Km concentration to ensure competitive binding dynamics) and a specific peptide substrate (e.g., PCTAIRE-tide for CDK16)[3].

-

Step 4: Detection. Measure phosphotransferase activity using a radiometric (γ-32P-ATP) or luminescence-based assay.

-

Step 5: IC50 Calculation. Fit the dose-response data to a non-linear regression model to determine the absolute IC50 value.

Workflow for validating E804 binding affinity and structural conformation.

References

-

Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells. Proceedings of the National Academy of Sciences (PNAS).[Link]

-

Structure and inhibitor specificity of the PCTAIRE-family kinase CDK16. Biochemical Journal (Portland Press).[Link]

-

RNA interference screening identifies a novel role for PCTK1/CDK16 in medulloblastoma with cMyc amplification. Oncotarget.[Link]

Sources

Pharmacological Targeting of Oncogenic Signaling: The Role of Indirubin E804 in Inducing Cancer Cell Apoptosis

Executive Summary

Indirubin, a bis-indole alkaloid derived from the traditional Chinese herbal medicine Indigo naturalis, has emerged as a potent molecular scaffold for anti-cancer drug development 1[1]. Among its synthetic derivatives, Indirubin-3'-(2,3-dihydroxypropyl)-oximether (E804) demonstrates profound efficacy in inducing apoptosis across various malignancies, including breast cancer, prostate cancer, glioblastoma, and chronic myelogenous leukemia (CML) 2[2]. This technical guide delineates the molecular mechanisms of E804—specifically its targeted disruption of the c-Src/STAT3 and STAT5 signaling axes—and provides a self-validating methodological framework for evaluating its apoptotic efficacy in preclinical models.

Molecular Mechanisms of Action: The c-Src/STAT Axis

Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5 is a hallmark of numerous epithelial and hematological malignancies, driving the transcription of genes essential for tumor survival and proliferation 3[3]. E804 functions as a potent, ATP-competitive inhibitor of c-Src kinase, an upstream activator of STAT proteins 2[2].

By directly inhibiting c-Src kinase activity, E804 prevents the tyrosyl phosphorylation of STAT3 (at Tyr705) and STAT5. This blockade halts STAT dimerization, nuclear translocation, and subsequent DNA-binding activity. Consequently, the transcription of downstream anti-apoptotic target genes—namely MCL1 (Myeloid Cell Leukemia 1), BIRC5 (Survivin), and BCL2L1 (Bcl-xL)—is severely down-regulated 2[2]. The depletion of these critical survival proteins shifts the intracellular balance toward programmed cell death, triggering caspase activation and terminal apoptosis 4[4].

Fig 1: Indirubin E804 induces apoptosis via disruption of the c-Src/STAT signaling axis.

Quantitative Pharmacodynamics

E804 exhibits a multi-targeted kinase inhibition profile 5[5]. While initially recognized for its ability to inhibit cyclin-dependent kinases (CDKs) leading to cell cycle arrest, its high-affinity binding to c-Src kinase is the primary driver of its apoptotic properties in STAT-dependent tumors.

| Target Kinase / Complex | IC50 Value (µM) | Primary Cellular Consequence |

| c-Src Kinase | 0.43 | Inhibition of STAT3/5 phosphorylation; Apoptosis induction |

| CDK2 / Cyclin E | 0.21 | G1/S phase cell cycle arrest |

| CDK2 / Cyclin A | 0.54 | S/G2 phase cell cycle arrest |

| CDK1 / Cyclin B | 1.65 | G2/M phase cell cycle arrest |

Self-Validating Experimental Methodologies

To rigorously evaluate the apoptotic efficacy of E804, researchers must employ a self-validating workflow. This ensures that the observed phenotypic apoptosis is causally linked to the specific inhibition of the c-Src/STAT pathway, ruling out off-target cytotoxicity.

Fig 2: Self-validating experimental workflow for assessing E804-induced apoptosis.

Protocol 1: In Vitro Target Engagement & Intracellular Signaling Validation

Purpose: To confirm that E804 directly inhibits its primary target (c-Src) and that this inhibition translates to the blockade of downstream intracellular signaling (STAT3). Causality & Trustworthiness: Running a cell-free in vitro kinase assay alongside whole-cell Western blotting ensures that the drug is both engaging the target directly and successfully penetrating the cell membrane to exert its effect in a physiological environment.

-

Cell Culture & Treatment: Culture target cells (e.g., MDA-MB-468 breast cancer cells or K562 CML cells) to 70% confluence. Treat with E804 at a dose-response range (0.1 µM to 10 µM) for 30 to 120 minutes 2[2].

-

Cell Lysis (Critical Step): Lyse cells in RIPA buffer supplemented with a robust cocktail of protease and phosphatase inhibitors (e.g., Sodium orthovanadate, NaF). Expert Insight: Phospho-STAT3 (Tyr705) has an extremely short half-life post-lysis; failure to immediately inhibit endogenous phosphatases will result in false-negative phosphorylation signals.

-

Western Blotting: Resolve lysates via SDS-PAGE and transfer to PVDF membranes. Probe for total c-Src, p-Src (Tyr416), total STAT3, p-STAT3 (Tyr705), Mcl-1, and Survivin.

-

In Vitro Kinase Assay (Orthogonal Validation): Immunoprecipitate c-Src from untreated cell lysates. Incubate the purified kinase with varying concentrations of E804 in the presence of[γ-32P]ATP and an optimal peptide substrate. Quantify the reduction in 32P incorporation to calculate the precise IC50.

Protocol 2: Annexin V/PI Flow Cytometry for Apoptosis Quantification

Purpose: To quantify the terminal apoptotic effect resulting from the molecular blockade established in Protocol 1. Causality & Trustworthiness: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) intercalates into DNA (a marker of membrane compromise in late apoptosis/necrosis). This dual-staining system self-validates by distinguishing true drug-induced apoptosis from non-specific necrotic toxicity 6[6].

-

Treatment & Harvesting: Treat cells with E804 (e.g., 5-10 µM) for 24-48 hours. Harvest cells using a gentle, EDTA-free detachment method (e.g., Accutase). Expert Insight: Harsh trypsinization can cleave extracellular phosphatidylserine receptors, leading to artificially low Annexin V binding and skewed early apoptosis data.

-

Washing & Resuspension: Wash cells twice in cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometric Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations.

Therapeutic Implications & Future Directions

The ability of E804 to simultaneously inhibit cell cycle progression and induce apoptosis positions it as a highly versatile oncology candidate.

-

Solid Tumors: In glioblastoma and breast cancer, E804 not only induces apoptosis but also promotes cellular differentiation and inhibits angiogenesis by blocking VEGFR-2 mediated STAT3 signaling in endothelial cells 7[7].

-

Hematological Malignancies: In CML, E804 successfully bypasses imatinib resistance. By targeting the downstream SFK/STAT5 pathway, E804 induces apoptosis even in cells harboring the notoriously resistant T315I Bcr-Abl mutation 1[1].

Future drug development efforts should focus on optimizing the pharmacokinetic profile of E804 to enhance its in vivo bioavailability while maintaining its potent c-Src/STAT inhibitory architecture.

References[2] Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PNAS. Link[7] Indirubin derivative E804 inhibits angiogenesis - PMC. Link[3] Indirubin derivatives induce apoptosis of chronic myelogenous leukemia cells involving inhibition of Stat5 signaling - PubMed. Link[6] Indirubin-3′-(2,3 dihydroxypropyl)-oximether (E804) is a Potent Modulator of LPS-Stimulated Macrophage Functions - PMC. Link[4] E804 induces growth arrest, differentiation and apoptosis of glioblastoma cells by blocking Stat3 signaling - PubMed. Link[5] The Effects of Indirubin-3'-(2,3 dihydroxypropyl)- oximether (E804) on Inflammation Profile in Macrophage - Clemson OPEN. Link[1] Synthetic progress and anti-leukemic research on indirubin analogues: a review since 2010 - RSC Advances. Link

Sources

- 1. Synthetic progress and anti-leukemic research on indirubin analogues: a review since 2010 - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07858J [pubs.rsc.org]

- 2. pnas.org [pnas.org]

- 3. Indirubin derivatives induce apoptosis of chronic myelogenous leukemia cells involving inhibition of Stat5 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. open.clemson.edu [open.clemson.edu]

- 6. Indirubin-3′-(2,3 dihydroxypropyl)-oximether (E804) is a Potent Modulator of LPS-Stimulated Macrophage Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indirubin derivative E804 inhibits angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics, Bioavailability, and Formulation Strategies for Indirubin E804: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Pharmacodynamic Rationale

Indirubin-3'-(2,3 dihydroxypropyl)-oximether, commonly known as Indirubin E804 , is a synthetic, highly potent derivative of the naturally occurring bis-indole alkaloid indirubin. While natural indirubins have been utilized historically in traditional Chinese medicine for chronic myelocytic leukemia, E804 was explicitly engineered to disrupt oncogenic and inflammatory signaling pathways with high specificity[1].

Mechanistically, E804 acts as a competitive ATP-mimic that directly inhibits c-Src kinase activity (IC50 = 0.43 μM) [2]. By blocking c-Src, E804 prevents the downstream tyrosyl phosphorylation and subsequent dimerization of Signal Transducer and Activator of Transcription 3 (STAT3)[2]. This targeted inhibition downregulates anti-apoptotic proteins such as Mcl-1 and Survivin, effectively inducing apoptosis in solid tumor cells and modulating pro-inflammatory cytokine release (e.g., IL-6, IL-10) in macrophages[2],[3].

Despite its profound in vitro efficacy, the clinical translation of E804 has historically been bottlenecked by severe pharmacokinetic limitations—namely, abysmal aqueous solubility, poor intestinal permeability, and rapid enzymatic degradation[4],[1]. This whitepaper dissects the pharmacokinetic profile of E804 and provides validated, step-by-step formulation strategies to overcome its bioavailability barriers.

Figure 1: Mechanism of Action of Indirubin E804 via the c-Src/STAT3 signaling axis.

Physicochemical Properties & Pharmacokinetic Bottlenecks

To rationally design a delivery system, we must first understand the intrinsic limitations of the active pharmaceutical ingredient (API). E804 is a highly lipophilic, planar molecule. Its structural planarity encourages strong intermolecular hydrogen bonding and hydrophobic π-π stacking, resulting in a stable crystal lattice that resists dissolution in aqueous media[5].

Furthermore, E804 acts as an agonist for the Aryl Hydrocarbon Receptor (AHR). Activation of AHR induces the expression of cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1), which rapidly metabolize E804, leading to a short biological half-life and poor systemic exposure[5].

Table 1: Quantitative Physicochemical and Pharmacokinetic Profile of E804

| Parameter | Value | Clinical & Formulation Consequence |

| Molecular Weight | 365.39 g/mol | Favorable for membrane permeation (Lipinski's Rule of 5 compliant). |

| Aqueous Solubility | ~2.0 mg/L | Critical Bottleneck. Classifies E804 as a poorly water-soluble compound; dissolution is the rate-limiting step for GI absorption[4]. |

| Partition Coefficient (LogP) | 3.54 | High lipophilicity. Partitions readily into lipid phases, making it an ideal candidate for lipid-based formulations[4]. |

| Primary Metabolic Route | CYP1A1 / CYP1B1 | Susceptible to rapid first-pass metabolism and auto-induction of clearance via AHR activation[5]. |

| Target Kinase IC50 | c-Src: 0.43 μM | Requires sufficient systemic exposure to maintain therapeutic concentrations at the tumor/inflammation site[2]. |

Overcoming Bioavailability Barriers: SNEDDS Engineering

To circumvent the dissolution rate-limiting step of E804, lipid-based formulations—specifically Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) —have proven highly effective.

The Causality Behind the Formulation: A successful SNEDDS formulation relies on an isotropic mixture of an oil, a surfactant, and a co-surfactant. When introduced to the aqueous environment of the gastrointestinal (GI) tract under mild agitation (peristalsis), the system spontaneously forms oil-in-water nanoemulsions with droplet sizes typically <150 nm[1].

-

Oil Phase (Capmul MCM): Medium-chain triglycerides (MCTs) are selected because they possess higher solvent capacity for lipophilic drugs than long-chain triglycerides. Furthermore, MCTs are directly absorbed into the portal vein, bypassing slower lymphatic transport routes.

-

Surfactant (Solutol HS 15): A non-ionic surfactant with a high Hydrophilic-Lipophilic Balance (HLB). It reduces interfacial tension to near zero, providing the thermodynamic driving force for spontaneous emulsification.

-

Co-surfactant (PEG 400): Intercalates between surfactant molecules at the oil-water interface, increasing interfacial fluidity and preventing the formation of rigid liquid crystalline phases that could trap the API.

By maintaining E804 in a solubilized state within nano-droplets, the formulation bypasses the dissolution phase entirely. In vivo studies demonstrate that this specific SNEDDS composition increases the oral bioavailability of E804 by an astonishing 984.23% compared to a standard aqueous suspension[1].

Figure 2: Thermodynamic workflow of E804 SNEDDS formulation and in vivo self-emulsification.

Self-Validating Experimental Protocols

As scientists, we must rely on protocols that contain internal controls and validation checkpoints. The following methodologies detail the engineering of the E804-SNEDDS and the subsequent pharmacokinetic evaluation.

Protocol A: Engineering and Characterization of E804-SNEDDS

Objective: Formulate a thermodynamically stable SNEDDS capable of loading 1.5% w/w E804 and achieving a droplet size <150 nm[1].

Step-by-Step Methodology:

-

Excipient Preparation: Accurately weigh Capmul MCM (oil), Solutol HS 15 (surfactant), and PEG 400 (co-surfactant) at a precise mass ratio of 20.5 : 62.5 : 16.0 [1].

-

Causality Check: This specific ratio is derived from pseudoternary phase diagrams to ensure the mixture falls within the spontaneous nano-emulsification region.

-

-

Isotropic Mixing: Combine the excipients in a glass vial. Heat the mixture to 40°C in a water bath while stirring magnetically at 500 RPM for 15 minutes until a clear, monophasic liquid is formed.

-

API Loading: Add E804 powder to the blank SNEDDS mixture to achieve a final concentration of 1.5% w/w[1].

-

Solubilization: Vortex the mixture for 5 minutes, then sonicate for 15 minutes at room temperature.

-

Validation Checkpoint: The final pre-concentrate must be optically clear. Any turbidity indicates incomplete solubilization or phase separation, requiring a reduction in API load or adjustment of the surfactant ratio.

-

-

Robustness Testing (Dilution & Freeze-Thaw):

-

Dilute 1 mL of the E804-SNEDDS in 100 mL of 0.1 N HCl (simulated gastric fluid) and pH 7.4 HBSS++ (simulated intestinal fluid)[1].

-

Subject the pre-concentrate to three freeze-thaw cycles (-20°C to +25°C).

-

Validation Checkpoint: Analyze the diluted samples via Dynamic Light Scattering (DLS). The system is validated if the Z-average droplet size remains between 16.8 nm and 140 nm with a Polydispersity Index (PDI) < 0.3, and no API precipitation is observed[1].

-

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

Objective: Quantify the enhancement in oral bioavailability of the E804-SNEDDS compared to an unformulated aqueous suspension[1].

Step-by-Step Methodology:

-

Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, allowing free access to water.

-

Causality Check: Fasting minimizes the variability introduced by food-effect, ensuring the observed absorption is strictly due to the formulation's self-emulsifying properties.

-

-

Dosing: Divide rats into two cohorts (n=6 per group).

-

Cohort 1: Administer E804 aqueous suspension (control) via oral gavage at 10 mg/kg.

-

Cohort 2: Administer E804-SNEDDS via oral gavage at an equivalent dose of 10 mg/kg.

-

-

Blood Sampling: Collect 250 μL of blood from the jugular vein into heparinized tubes at predetermined intervals: 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.

-

Plasma Extraction: Centrifuge blood samples at 4,000 RPM for 10 minutes at 4°C. Extract the E804 from the plasma using liquid-liquid extraction with ethyl acetate to precipitate plasma proteins and isolate the lipophilic API.

-

LC-MS/MS Quantification: Analyze the organic phase using Liquid Chromatography-Tandem Mass Spectrometry.

-

Validation Checkpoint: Calculate the Area Under the Curve ( AUC0−t ). The experiment is validated if the SNEDDS formulation demonstrates a statistically significant increase in Cmax and a roughly ~980% increase in relative bioavailability ( AUCSNEDDS/AUCSuspension )[1].

-

Conclusion & Future Directions

Indirubin E804 represents a highly potent, targeted inhibitor of the Src-STAT3 signaling axis, holding immense potential for oncology and severe inflammatory conditions. However, its utility is strictly governed by its physicochemical limitations. By applying rational formulation engineering—specifically utilizing a Capmul MCM / Solutol HS 15 / PEG 400 SNEDDS—we can bypass the dissolution rate-limiting step, protect the API from immediate enzymatic degradation, and achieve nearly a 10-fold increase in oral bioavailability.

Future drug development efforts should focus on combining E804 SNEDDS with AHR antagonists (such as 6,2',4'-trimethoxyflavone) to further inhibit CYP1A1/CYP1B1-mediated metabolism, potentially extending the biological half-life and maximizing therapeutic efficacy[5].

References

-

Nam, S., et al. (2005). "Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

-

PubMed/Wiley. (2013). "Enhancement of oral bioavailability of E804 by self-nanoemulsifying drug delivery system (SNEDDS) in rats." Journal of Pharmaceutical Sciences. Available at: [Link]

-

O'Keefe, K. (2021). "Comparing the Anti-Inflammatory Properties of STATTIC to Indirubin-E804 in RAW264.7 Macrophages." Clemson OPEN Theses. Available at: [Link]

-

ResearchGate. (2015). "In vitro and in vivo evaluations of the performance of an indirubin derivative, formulated in four different self-emulsifying drug delivery systems." Journal of Pharmacy and Pharmacology. Available at: [Link]

-

OSTI. (2013). "Indirubin-3′-(2,3 dihydroxypropyl)-oximether (E804) is a potent modulator of LPS-stimulated macrophage functions." SciTech Connect. Available at: [Link]

Sources

- 1. Enhancement of oral bioavailability of E804 by self-nanoemulsifying drug delivery system (SNEDDS) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Indirubin-3′-(2,3 dihydroxypropyl)-oximether (E804) is a potent modulator of LPS-stimulated macrophage functions (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. open.clemson.edu [open.clemson.edu]

Indirubin E804: Comprehensive Profiling of Src Family Kinase Inhibition and STAT3/STAT5 Axis Modulation

Introduction & Core Rationale

Indirubin, the active bis-indole constituent of the traditional Chinese medicine Qing Dai, has historically been characterized as a potent inhibitor of cyclin-dependent kinases (CDKs). However, structural optimization has yielded derivatives with expanded kinase inhibition profiles. Among these, Indirubin-3'-(2,3-dihydroxypropyl)-oximether (E804) has emerged as a dual-action therapeutic agent, demonstrating profound inhibition of Src family kinases (SFKs) alongside its canonical CDK inhibitory activity[1].

This technical guide dissects the biochemical profile of E804, detailing its mechanism as an ATP-competitive inhibitor of c-Src, its downstream modulation of the STAT3 and STAT5 signaling cascades, and the rigorous experimental methodologies required to validate these interactions in preclinical models[1][2].

Kinase Inhibition Profile & Molecular Mechanism

E804 functions as an ATP-mimetic. Its flat heterocyclic ring structure allows it to occupy the purine-binding pocket at the catalytic site of target kinases[1]. While initially developed to target CDKs, E804 exhibits highly competitive binding affinity for the ATP-binding site of c-Src kinase[1].

Quantitative Inhibition Profile

Table 1: E804 In Vitro Kinase Inhibition Profile

| Target Kinase | IC50 Value (μM) | Primary Cellular Consequence |

| CDK1 / Cyclin E | 0.21 | G2/M Cell Cycle Arrest[1] |

| c-Src Kinase | 0.43 | Suppression of STAT3/STAT5 Activation[1] |

| CDK2 / Cyclin A | 0.54 | S-Phase Progression Blockade[1] |

| CDK1 / Cyclin B | 1.65 | G2/M Cell Cycle Arrest[1] |

| JAK1 | >10.0 (Partial) | Minor reduction in STAT3 co-activation[1] |

By directly inhibiting c-Src with an IC50 of 0.43 μM, E804 effectively severs the upstream signal required for the tyrosyl phosphorylation of STAT3 (specifically at the Tyr705 residue)[1][3]. This prevents STAT3 dimerization, nuclear translocation, and the subsequent transcription of anti-apoptotic target genes such as Mcl-1 and Survivin[1][4].

Fig 1. E804-mediated inhibition of the Src-STAT3 signaling cascade leading to apoptosis.

Experimental Methodology: Self-Validating Protocols

To ensure scientific rigor, the evaluation of E804 requires assays that isolate its direct kinase activity from its broader cellular effects. The following protocols are designed with built-in causal validations.

Protocol A: In Vitro c-Src Kinase Activity Assay

Rationale: To confirm direct inhibition, an isolated in vitro system is required. The assay must be performed at an ATP concentration near the Km of c-Src to accurately capture the ATP-competitive nature of E804[1][5].

Step-by-Step Workflow:

-

Kinase Preparation: Immunoprecipitate c-Src from target cell lysates (e.g., human breast cancer cells) using a specific anti-c-Src monoclonal antibody conjugated to Protein A/G agarose beads[1]. Wash beads extensively in kinase buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT) to remove endogenous ATP and competing proteins.

-

Inhibitor Pre-incubation: Resuspend the bead-bound kinase in 30 μL of kinase buffer. Add E804 at varying concentrations (0.1 μM to 10 μM).

-

Causality & Control: Include a vehicle control (DMSO < 0.1%) and a positive control (PD180970 at 1 μM, a known selective Src inhibitor) to validate assay sensitivity and confirm that the observed inhibition is specific to the Src active site[1]. Incubate for 15 minutes at 30°C.

-

-

Reaction Initiation: Initiate the kinase reaction by adding 10 μM ATP (spiked with 5 μCi [γ-32P]ATP) and a specific Src substrate peptide.

-

Termination and Measurement: After 20 minutes at 30°C, terminate the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper repeatedly in 0.75% phosphoric acid to remove unreacted [γ-32P]ATP.

-

Quantification: Measure incorporated radioactivity using a scintillation counter. Calculate the IC50 using non-linear regression analysis[1].

Fig 2. Step-by-step workflow for in vitro validation of Src kinase inhibition by E804.

Protocol B: Cellular Target Validation (Western Blotting)

Rationale: In vitro efficacy does not guarantee cellular target engagement. Western blotting for specific phosphorylation sites confirms that E804 penetrates the cell membrane and inhibits Src in situ[1].

Step-by-Step Workflow:

-

Cell Treatment: Culture target cells to 70% confluence. Treat with E804 (1–5 μM) for exactly 30 minutes[1][4]. Causality: This short time frame ensures the observation of direct kinase inhibition prior to the onset of secondary apoptotic degradation.

-

Lysis and Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (sodium orthovanadate and NaF are critical to freeze the phosphorylation states).

-

Immunoblotting: Resolve proteins via SDS-PAGE and transfer to PVDF membranes.

-

Specific Detection: Probe with primary antibodies against p-Src (Tyr416 - indicative of active Src) and p-STAT3 (Tyr705)[1][3]. Use total Src and total STAT3 as loading controls.

-

Interpretation: A successful assay will show a dose-dependent decrease in p-Src and p-STAT3 without altering total protein levels, confirming the mechanism of action[1].

Therapeutic Implications Across Malignancies

The dual inhibition of CDKs and SFKs positions E804 as a uniquely potent agent against malignancies driven by constitutive STAT3/STAT5 activation:

-

Solid Tumors (Breast, Prostate, and Glioblastoma): Constitutive STAT3 activation is a hallmark of these cancers, driving proliferation and immune evasion. E804 rapidly downregulates STAT3 DNA-binding activity, leading to the suppression of Mcl-1 and Survivin, thereby inducing apoptosis[1][6].

-

Chronic Myelogenous Leukemia (CML): In CML, Src family kinases cooperate with the Bcr-Abl oncoprotein to activate STAT5. E804 has been shown to strongly inhibit SFK autophosphorylation and block downstream STAT5 signaling in imatinib-resistant CML cells (including those harboring the notorious T315I mutation), highlighting its potential to overcome tyrosine kinase inhibitor (TKI) resistance[2].

References

-

Nam S, et al. (2005). Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells. Proceedings of the National Academy of Sciences (PNAS). 1

-

Nam S, et al. (2012). Indirubin derivatives induce apoptosis of chronic myelogenous leukemia cells involving inhibition of Stat5 signaling. PubMed / NIH. 2

-

Scobie, M. (2019). Comparing the Anti-Inflammatory Properties of STATTIC to Indirubin-E804 in RAW264.7 Macrophages. Clemson OPEN. 3

-

Zhang X, et al. (2015). E804 induces growth arrest, differentiation and apoptosis of glioblastoma cells by blocking Stat3 signaling. PubMed / NIH. 6

Sources

- 1. pnas.org [pnas.org]

- 2. Indirubin derivatives induce apoptosis of chronic myelogenous leukemia cells involving inhibition of Stat5 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. open.clemson.edu [open.clemson.edu]

- 4. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. open.clemson.edu [open.clemson.edu]

- 6. E804 induces growth arrest, differentiation and apoptosis of glioblastoma cells by blocking Stat3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solubilization and Handling of Indirubin E804 in DMSO for In Vitro Assays

Introduction & Pharmacological Context

Indirubin-3′-(2,3-dihydroxypropyl)-oximether, commonly known as Indirubin E804 , is a potent synthetic derivative of indirubin, the active bis-indole constituent of the traditional Chinese herbal medicine Danggui Longhui Wan[1]. In modern drug development and molecular biology, E804 is widely utilized as an ATP-competitive inhibitor of c-Src kinase (IC₅₀ = 0.43 µM) and cyclin-dependent kinases (CDKs)[2]. By blocking c-Src, E804 effectively neutralizes downstream Signal Transducer and Activator of Transcription 3 (STAT3) signaling, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin[2].

Despite its high efficacy in inducing apoptosis in solid tumors and modulating pro-inflammatory macrophage responses, E804 presents significant formulation challenges[1][2]. It is highly lipophilic and practically insoluble in aqueous buffers. Therefore, achieving a stable, homogenous solution in Dimethyl Sulfoxide (DMSO) without inducing solvent-mediated cytotoxicity is a critical prerequisite for reproducible in vitro assays.

Diagram 1: Mechanism of action showing Indirubin E804 inhibiting c-Src and downstream STAT3.

Physicochemical Properties & Solubility Profile

Understanding the physical properties of E804 is essential for preventing handling errors. Because its Log P is highly positive, the compound favors lipid environments and organic solvents, making water-based reconstitution impossible[3].

Table 1: Physicochemical Properties of Indirubin E804

| Property | Value | Reference |

| Molecular Weight | 353.37 g/mol | [4] |

| Log P (Partition Coefficient) | 3.54 ± 0.03 | [3] |

| Aqueous Solubility | Practically insoluble (< 2 mg/L) | [3] |

| Organic Solubility | Highly soluble in DMSO (Standard 10 mM stock) | [3][4] |

| Appearance | Deep red powder | [1] |

Protocol 1: Preparation of a 10 mM Master Stock in DMSO

Causality Focus: Why must we use anhydrous DMSO? DMSO is highly hygroscopic. If it absorbs atmospheric moisture, the introduced water content drastically lowers the solubility threshold of E804, leading to premature crystallization and inaccurate dosing during assays.

Step-by-Step Methodology

-

Equilibration: Allow the sealed E804 powder vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

-

Reasoning: Opening a cold vial causes atmospheric moisture to condense directly onto the hydrophobic powder, hindering future dissolution.

-

-

Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) directly to the vial. To achieve a standard 10 mM concentration for 1 mg of E804 (MW = 353.37 g/mol ), add exactly 283 µL of DMSO[4].

-

Dissolution: Vortex the mixture vigorously for 30–60 seconds. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes. The resulting solution must be a clear, deep-red liquid with no visible suspension[1].

-

Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in amber or foil-wrapped microcentrifuge tubes.

-

Reasoning: E804 is light-sensitive. Furthermore, repeated freeze-thaw cycles degrade the compound and introduce moisture into the stock.

-

-

Storage: Store aliquots immediately at -20°C. Vials can be kept stable for up to 6 months under these conditions[1][4].

Diagram 2: Standard workflow for E804 stock preparation and assay dilution.

Protocol 2: Serial Dilution for In Vitro Assays

Causality Focus: Direct addition of a 10 mM DMSO stock into aqueous culture media creates a localized high-concentration gradient. This "solvent shock" causes E804 to crash out of solution, forming micro-precipitates that cells cannot absorb, leading to false-negative assay results.

Step-by-Step Methodology

-

Thawing: Thaw a single 10 mM E804 aliquot at room temperature. Vortex briefly to ensure homogeneity.

-

Intermediate Dilution: Prepare an intermediate stock (e.g., 1 mM) by diluting the master stock 1:10 in pure DMSO.

-

Media Preparation: Warm the complete culture media (e.g., DMEM supplemented with 10% FBS) to 37°C.

-

Reasoning: Warm media increases the kinetic solubility of the compound upon introduction, preventing precipitation[1].

-

-

Final Dilution: Add the intermediate stock to the warmed media dropwise while gently vortexing the media tube. To achieve a final assay concentration of 1 µM, dilute the 1 mM intermediate stock 1:1000 in the media.

-

Vehicle Control Verification: Always prepare a vehicle control containing the exact same final concentration of DMSO (e.g., 0.1% or 0.01%).

-

Reasoning: DMSO concentrations >0.1% can disrupt cell membrane integrity, artificially inflating cytotoxicity readings in viability assays (like MTT) and confounding true drug effects[1].

-

Quantitative Data Presentation

When designing downstream experiments (e.g., Electrophoretic Mobility Shift Assays (EMSA), Western Blots, or ADP Glo Kinase Assays), refer to the validated working concentrations below to ensure target engagement without off-target toxicity.

Table 2: Validated In Vitro Assay Parameters for Indirubin E804

| Target / Pathway | Assay Type | Cell Line / System | Effective Concentration | Reference |

| c-Src Kinase | In vitro Kinase Assay | Cell-free (Recombinant) | IC₅₀ = 0.43 µM | [2] |

| STAT3 Signaling | EMSA / Western Blot | Breast/Prostate Cancer | 1.0 - 10 µM | [2][5] |

| Macrophage Inflammation | iNOS/COX-2 Immunoblotting | RAW 264.7 Macrophages | 1.0 µM | [1] |

| GAK Kinase | ADP Glo™ Assay | Cell-free (Recombinant) | 10 µM (~90% inhibition) | [6] |

References

-

[3] Physicochemical characterization and in vitro permeation of an indirubin derivative. National Institutes of Health (NIH). Available at:

-

[4] Indirubin E804 Product Specifications. BenchChem. Available at:

-

[1] Indirubin-3′-(2,3 dihydroxypropyl)-oximether (E804) is a Potent Modulator of LPS-Stimulated Macrophage Functions. National Institutes of Health (NIH) / PMC. Available at:

-

[2] Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells. Proceedings of the National Academy of Sciences (PNAS). Available at:

-

[5] Application Notes and Protocols: Electrophoretic Mobility Shift Assay (EMSA). BenchChem. Available at:

-

[6] Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies. Biochemical Journal. Available at:

Sources

- 1. Indirubin-3′-(2,3 dihydroxypropyl)-oximether (E804) is a Potent Modulator of LPS-Stimulated Macrophage Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Physicochemical characterization and in vitro permeation of an indirubin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indirubin E804 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. portlandpress.com [portlandpress.com]

Application Note: Optimizing Indirubin E804 Working Concentrations for Western Blotting

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Guide & Validated Protocol

Mechanistic Rationale: The Causality of E804-Mediated Inhibition

Indirubin-3'-(2,3-dihydroxypropyl)-oximether (E804) is a highly potent, synthetic derivative of indirubin, the active antineoplastic constituent of the traditional Chinese medicine Danggui Longhui Wan[1]. While early generation indirubins were primarily characterized as Cyclin-Dependent Kinase (CDK) inhibitors, E804 has emerged as a critical tool compound for inhibiting the oncogenic STAT3 and STAT5 signaling pathways [1][2].

The Causality of Inhibition: E804 does not bind directly to the STAT3 protein. Instead, it acts as an ATP-mimetic. Its flat heterocyclic ring structure allows it to competitively occupy the purine-binding pocket at the catalytic site of upstream tyrosine kinases, most notably c-Src kinase (IC50 = 0.43 μM) [1]. Because STAT3 lacks intrinsic kinase activity and relies on upstream kinases like c-Src for its activation, E804's blockade of c-Src rapidly abolishes the tyrosyl phosphorylation (Tyr705) of STAT3, preventing its nuclear translocation and the subsequent transcription of survival genes (Mcl-1, Survivin, Bcl-xL)[1].

Fig 1: E804 mechanism targeting c-Src/CDKs to block STAT3 activation and induce apoptosis.

Quantitative Data: Working Concentrations & Temporal Dynamics

The efficacy of E804 is highly dependent on both the cellular context and the specific temporal dynamics of the target protein. Phosphorylation events (e.g., p-STAT3) are rapid and transient, whereas downstream apoptotic markers require extended incubation.

Table 1: Validated E804 Working Concentrations for Western Blotting

| Cell Line / Model | Target Pathway | Working Concentration | Incubation Time | Key Western Blot Readouts |

| Breast/Prostate Cancer (MDA-MB-468, DU145) | Src-STAT3 | 1 - 10 μM | 30 min - 4 hr | p-STAT3 (Tyr705) ↓, p-Src ↓ |

| Glioblastoma (U251, U87) | STAT3 / Differentiation | 5 - 10 μM | 24 - 48 hr | GFAP ↑, Caspase-3 ↑, Mcl-1 ↓ |

| CML (K562, Primary CD34+) | SFK-STAT5 | 5 - 10 μM | 2 - 24 hr | p-STAT5 ↓, Bcl-xL ↓ |

| Macrophages (RAW264.7) | LPS-induced Inflammation | 1 μM | 4 - 12 hr | iNOS ↓, COX-2 ↓, IL-6 ↓ |

(Data synthesized from authoritative pharmacological profiling , , )[1][3][4].

Experimental Design Principles (E-E-A-T)

To ensure a self-validating and highly reproducible assay, the following field-proven principles must dictate your experimental design:

-

Temporal Causality: Kinase inhibition by E804 occurs within minutes. Cellular phosphatases will rapidly dephosphorylate existing p-STAT3 once upstream Src is blocked. Therefore, to observe direct target engagement, cells must be lysed 30 minutes to 4 hours post-treatment [1]. Assaying p-STAT3 at 48 hours risks confounding results from secondary cellular stress responses.

-

Buffer Causality (The Phosphatase Threat): When probing for p-STAT3 (Tyr705), your lysis buffer must contain potent, fresh phosphatase inhibitors (e.g., 1 mM Sodium Orthovanadate, 10 mM Sodium Fluoride). Without these, endogenous phosphatases will strip the phosphate groups during the lysis step, yielding a false-negative result.

-

Blocking Agent Selection: Never use non-fat milk when probing for phosphoproteins. Milk contains high levels of casein, a phosphoprotein. Anti-phosphotyrosine antibodies will bind to the casein on the membrane, resulting in an unusable, high-background blot. Always use 5% Bovine Serum Albumin (BSA) for blocking and primary antibody dilution when targeting p-STAT3 or p-Src.

Step-by-Step Western Blotting Protocol

Phase 1: E804 Preparation & Cell Treatment

-

Reconstitution: Dissolve E804 powder in anhydrous DMSO to yield a 10 mM stock solution. Aliquot into single-use tubes to avoid freeze-thaw degradation and store at -20°C.

-

Treatment: Seed cells to 70-80% confluency. Treat with the desired working concentration of E804 (e.g., 1 μM, 5 μM, 10 μM).

-

Self-Validating Control: Include a vehicle control well treated with an equivalent volume of DMSO. Ensure final DMSO concentration in the culture media never exceeds 0.1% (v/v) to prevent vehicle-induced cytotoxicity.

-

-

Incubation: Incubate for 30 minutes to 4 hours for phospho-targets (p-STAT3, p-Src), or 24-48 hours for downstream targets (Mcl-1, Survivin, Cleaved Caspase-3)[1][3].

Phase 2: Protein Extraction

-

Place cells on ice. Wash twice with ice-cold PBS.

-

Add ice-cold RIPA Lysis Buffer supplemented with:

-

1X Protease Inhibitor Cocktail

-

1 mM Na₃VO₄ (Sodium Orthovanadate - must be activated by boiling prior to use)

-

10 mM NaF (Sodium Fluoride)

-

-

Scrape cells, transfer to a pre-chilled microcentrifuge tube, and agitate on ice for 30 minutes.

-

Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube. Quantify protein concentration using a BCA assay.

Phase 3: Electrophoresis & Immunoblotting

-

SDS-PAGE: Denature 30-50 μg of protein lysate in Laemmli buffer at 95°C for 5 minutes. Resolve on an 8% or 10% polyacrylamide gel (STAT3 resolves at ~88 kDa).

-

Transfer: Transfer proteins to a methanol-activated PVDF membrane (PVDF is preferred over nitrocellulose for hydrophobic proteins and stripping protocols).

-

Blocking:

-

For p-STAT3 / p-Src: Block in 5% BSA in TBST (TBS + 0.1% Tween-20) for 1 hour at room temperature.

-

For Total STAT3 / β-actin: Block in 5% Non-fat milk in TBST for 1 hour at room temperature.

-

-

Primary Antibody: Incubate with anti-p-STAT3 (Tyr705) antibody (1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle rocking [1].

-

Washing & Secondary: Wash the membrane 3 × 10 minutes in TBST. Incubate with HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

-

Detection: Develop using Enhanced Chemiluminescence (ECL) substrate and image immediately.

Phase 4: The Self-Validating System (Stripping & Reprobing)

To prove that E804 inhibited the phosphorylation of STAT3 rather than causing the degradation of the entire STAT3 protein, you must perform a self-validating reprobe [1].

-

Submerge the membrane in a mild stripping buffer (e.g., 1.5% glycine, 0.1% SDS, 1% Tween-20, pH 2.2) for 15 minutes at room temperature.

-

Wash extensively in TBST (3 × 10 minutes).

-

Re-block in 5% Non-fat milk for 1 hour.

-

Reprobe with anti-Total STAT3 (1:1000) and anti-β-actin (1:5000) to confirm equal protein loading and stable total target abundance.

References

-

Nam S, Buettner R, Turkson J, et al. "Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells." Proceedings of the National Academy of Sciences (PNAS). 2005. URL:[Link]

-

Nam S, Williams A, Vultur A, et al. "Indirubin derivatives induce apoptosis of chronic myelogenous leukemia cells involving inhibition of Stat5 signaling." Molecular Cancer Therapeutics. 2012. URL:[Link]

-

Liu L, et al. "E804 induces growth arrest, differentiation and apoptosis of glioblastoma cells by blocking Stat3 signaling." Journal of Neuro-Oncology. 2015. URL:[Link]

-

Babcock AS, Anderson C, Rice CD. "Indirubin-3′-(2,3 dihydroxypropyl)-oximether (E804) is a Potent Modulator of LPS-Stimulated Macrophage Functions." Toxicology In Vitro. 2013. URL:[Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Indirubin derivatives induce apoptosis of chronic myelogenous leukemia cells involving inhibition of Stat5 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. Indirubin-3′-(2,3 dihydroxypropyl)-oximether (E804) is a Potent Modulator of LPS-Stimulated Macrophage Functions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vivo Dosing Protocols and Formulation Strategies for Indirubin E804 in Murine Models

Introduction & Scientific Rationale

Indirubin-3'-(2,3 dihydroxypropyl)-oximether (E804) is a potent synthetic derivative of indirubin, a bisindole alkaloid traditionally utilized in Chinese medicine. E804 has emerged as a highly effective targeted therapeutic agent in oncology and immunology due to its ability to induce apoptosis in solid tumors[1].

However, transitioning E804 from in vitro success to in vivo murine models presents a significant biophysical hurdle: severe hydrophobicity . With a water solubility of merely ~2 mg/L and a lipophilicity profile (logP) of 3.54, standard aqueous suspensions of E804 yield negligible systemic absorption. This application note provides drug development professionals with a self-validating, field-proven protocol for formulating E804 into a Self-Nanoemulsifying Drug Delivery System (SNEDDS) to achieve a nearly 10-fold increase in oral bioavailability[2], enabling robust in vivo efficacy studies.

Mechanism of Action: The Src-STAT3 Axis

To design an effective dosing regimen, one must understand the causality behind E804's target engagement. E804 functions as an ATP-mimicking molecule. It competitively binds to the ATP-binding pocket of upstream c-Src tyrosine kinase with high potency (IC50 = 0.43 μM)[1].

By directly inhibiting c-Src, E804 prevents the downstream tyrosyl phosphorylation of STAT3. Unphosphorylated STAT3 cannot dimerize or translocate to the nucleus, which effectively starves the cancer cell of the transcription factors required to express anti-apoptotic proteins like Mcl-1 and Survivin[1].

Fig 1. Indirubin E804 blocks the Src-STAT3 signaling cascade to induce apoptosis.

Formulation Strategy: Overcoming Hydrophobicity

Because E804 is poorly water-soluble, administering it in saline or standard buffers results in precipitation in the gastrointestinal tract. To solve this, E804 must be formulated into a SNEDDS. This lipid-based vehicle utilizes the intestinal lymphatic transport pathway, bypassing hepatic first-pass metabolism and significantly enhancing systemic exposure[3].

Table 1: Optimized SNEDDS Formulation Matrix for Indirubin E804 [2]

| Component | Function | Material | Weight Ratio (%) |

| Active Ingredient | Target Kinase Inhibitor | Indirubin E804 | 1.5% (w/w of total matrix) |

| Oil Phase | Solubilizer / Lipid Core | Capmul MCM | 20.5% |

| Surfactant | Emulsifier (High HLB) | Solutol HS 15 | 62.5% |

| Co-surfactant | Reduces Interfacial Tension | PEG 400 | 16.0% |

Self-Validating Experimental Protocol

The following methodology outlines the step-by-step preparation and administration of E804. It is designed as a self-validating system: physical phase changes during formulation serve as real-time quality control checkpoints.

Fig 2. Step-by-step workflow for the formulation and in vivo dosing of E804.

Phase I: SNEDDS Pre-concentrate Preparation

-

Excipient Blending: In a sterile glass vial, weigh Capmul MCM (20.5 mg), Solutol HS 15 (62.5 mg), and PEG 400 (16.0 mg) to create a 100 mg base matrix. Scale this ratio linearly based on your required cohort size.

-

Homogenization: Vortex the mixture for 5 minutes at room temperature. Validation Check: The mixture must become an isotropic, optically clear liquid.

-

API Incorporation: Add Indirubin E804 powder to achieve a 1.5% w/w concentration (e.g., 1.5 mg E804 per 100 mg of the lipid matrix).

-

Solubilization: Place the vial in a sonicating water bath at 37°C for 15–20 minutes. Validation Check: The E804 must dissolve completely, yielding a clear, dark-reddish pre-concentrate without any visible particulates.

Phase II: Aqueous Dispersion & Quality Control

Causality Note: SNEDDS must form nano-droplets upon contact with aqueous media to ensure rapid absorption across the intestinal mucosa[4].

-

Pre-warm sterile PBS (pH 7.4) or 0.1 N HCl (to simulate gastric fluid) to 37°C.

-

Dilute the SNEDDS pre-concentrate with the aqueous phase at a 1:10 ratio under mild magnetic stirring (200 rpm).

-

Validation Check: Observe the dispersion. A successful nanoemulsion (droplet size ~16–140 nm) will appear slightly bluish and transparent[2]. If the solution is milky or turbid, the droplet size exceeds 300 nm, and the formulation should be discarded.

Phase III: Murine Administration

-

Dosage Calculation: The standard efficacious dose for E804 in murine tumor models (e.g., CT-26 colon cancer) is 10 mg/kg/day [5]. For a standard 25 g mouse, the required dose is 0.25 mg of E804.

-

Volume Adjustment: Based on the 1:10 dilution factor from Phase II, draw the appropriate volume into a gavage syringe (typically 100–200 μL per mouse).

-

Administration: Administer via oral gavage (PO) once daily (q.d.). Oral administration is strictly required for SNEDDS to leverage gastrointestinal lipid absorption pathways.

-

Duration: Continue dosing for 14 to 21 days, monitoring animal weight daily to ensure toxicity thresholds are not breached.

Phase IV: Pharmacodynamic Validation (Self-Validation)

To confirm that the in vivo dosing successfully engaged the target:

-

Euthanize a subset of mice 2-4 hours post-final dose.

-

Excise the tumor tissue and immediately snap-freeze in liquid nitrogen.

-

Perform Western blot analysis on the tumor lysates. Expected Result: You must observe a marked depletion of p-STAT3 (Tyr705) and phosphotyrosyl c-Src levels compared to vehicle-treated controls, confirming in vivo target inhibition[1].

Expected Outcomes & Data Interpretation

-

Pharmacokinetics: Due to the nanoemulsion droplet size, expect the maximum plasma concentration ( Tmax ) to occur rapidly, typically within 1-2 hours post-administration[2].

-